M1/M4 muscarinic agonist 3
Description
Overview of Muscarinic Acetylcholine (B1216132) Receptor Subtypes (M1–M5) and Canonical Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse actions of the neurotransmitter acetylcholine. sigmaaldrich.com There are five distinct subtypes, designated M1 through M5, which are encoded by five separate genes. sigmaaldrich.com These subtypes are broadly classified into two families based on their preferential coupling to different G-proteins and their subsequent signaling cascades. annualreviews.orgresearchgate.net
The M1, M3, and M5 receptors belong to the Gq/11 family of G-proteins. sigmaaldrich.commdpi.comresearchgate.net Activation of these receptors stimulates the enzyme phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). sigmaaldrich.com This cascade results in the mobilization of calcium from intracellular stores and the activation of protein kinase C (PKC). sigmaaldrich.commdpi.com
Conversely, the M2 and M4 receptors couple to the Gi/o family of G-proteins. annualreviews.orgmdpi.comresearchgate.net Activation of this pathway inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netresearchgate.net
| Receptor Subtype | G-Protein Family | Primary Signaling Pathway | Cellular Response |
| M1 | Gq/11 | Phospholipase C (PLC) Activation | ↑ Inositol Trisphosphate (IP₃), ↑ Diacylglycerol (DAG), ↑ Intracellular Ca²⁺ |
| M2 | Gi/o | Adenylyl Cyclase (AC) Inhibition | ↓ Cyclic AMP (cAMP) |
| M3 | Gq/11 | Phospholipase C (PLC) Activation | ↑ Inositol Trisphosphate (IP₃), ↑ Diacylglycerol (DAG), ↑ Intracellular Ca²⁺ |
| M4 | Gi/o | Adenylyl Cyclase (AC) Inhibition | ↓ Cyclic AMP (cAMP) |
| M5 | Gq/11 | Phospholipase C (PLC) Activation | ↑ Inositol Trisphosphate (IP₃), ↑ Diacylglycerol (DAG), ↑ Intracellular Ca²⁺ |
This table summarizes the canonical signaling pathways for the five muscarinic acetylcholine receptor subtypes.
Scientific Rationale for Selective M1 and M4 Muscarinic Receptor Modulation in Research
The rationale for specifically targeting the M1 and M4 receptor subtypes in CNS disorders stems from their distinct expression patterns and functional roles within the brain. frontiersin.orgnih.gov M1 and M4 receptors are highly expressed in brain regions critical for cognition and implicated in the pathology of schizophrenia and Alzheimer's disease, such as the cortex, hippocampus, and striatum. sigmaaldrich.comfrontiersin.orgnih.gov
Activation of M1 receptors is predominantly associated with enhancing cognitive processes. nih.gov Research suggests that stimulating M1 receptors can improve learning and memory, making it a key target for the cognitive impairments associated with schizophrenia and Alzheimer's disease. frontiersin.orgfrontiersin.org In contrast, the M4 receptor is a primary target for addressing psychotic symptoms. nih.gov The M4 receptor's ability to modulate dopamine (B1211576) signaling in the striatum is believed to underlie its antipsychotic potential. annualreviews.org
A crucial aspect of this research is the pursuit of subtype selectivity. Early, nonselective muscarinic agonists, while showing some therapeutic promise, were often limited by adverse effects. dovepress.comresearchgate.net These side effects are largely attributed to the activation of M2 and M3 receptors, which are widely expressed in peripheral tissues like the heart and smooth muscle. dovepress.comnih.gov Therefore, developing compounds that selectively activate M1 and/or M4 receptors in the CNS is hypothesized to provide therapeutic benefits while minimizing peripheral side effects. dovepress.comresearchgate.net
The M1/M4-preferring agonist Xanomeline (B1663083) was a pioneering compound in this field. mdpi.com Clinical studies with Xanomeline provided critical evidence that combined M1/M4 agonism could be effective for treating psychosis, although its development was hampered by cholinergic side effects. nih.govnih.gov This has spurred further research into more selective agents, including allosteric modulators, which bind to a different site on the receptor than acetylcholine, often conferring greater subtype specificity. dovepress.comresearchgate.net
Within this focused area of research, new chemical entities are being developed. One such molecule is M1/M4 muscarinic agonist 3, also identified as compound 44 in a 2023 study published in ACS Medicinal Chemistry Letters. medchemexpress.comnih.gov This compound was identified as part of efforts to synthesize selective M1/M4 agonists. nih.gov
| Compound | Target(s) | Potency (EC₅₀) |
| This compound (compound 44) | M1 Receptor | 31 nM |
| M4 Receptor | 9.3 nM |
This table shows the reported in vitro potency of this compound at the human M1 and M4 receptors. medchemexpress.comtargetmol.com
Structure
3D Structure
Properties
Molecular Formula |
C23H31FN2O3 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(6R)-6-[4-(4-fluoro-2-methoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C23H31FN2O3/c1-28-21-10-18(24)2-3-20(21)16-5-8-25(9-6-16)19-4-7-23(11-19)14-26(15-23)22(27)17-12-29-13-17/h2-3,10,16-17,19H,4-9,11-15H2,1H3/t19-/m1/s1 |
InChI Key |
PGHIFKDWJWSHAZ-LJQANCHMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of M1/m4 Muscarinic Agonists
Receptor Binding Affinity and Selectivity Profiles
Orthosteric vs. Allosteric Binding Mechanisms
Muscarinic receptors have a highly conserved orthosteric binding site deep within the transmembrane core where the natural ligand, acetylcholine (B1216132), binds. researchgate.netcas.cz Ligands that bind to this site are known as orthosteric ligands. However, the high degree of similarity in the orthosteric site across all five muscarinic receptor subtypes makes it difficult to develop subtype-selective orthosteric agonists. nih.govresearchgate.netcas.cz
To overcome this challenge, researchers have focused on allosteric binding sites, which are topographically distinct from the orthosteric site and are less conserved across receptor subtypes. nih.govnih.gov Allosteric modulators bind to these sites and can influence the receptor's activity in several ways. nih.gov Positive allosteric modulators (PAMs) can increase the affinity and/or efficacy of the endogenous agonist, acetylcholine, without directly activating the receptor themselves. frontiersin.orgdovepress.com Allosteric agonists, on the other hand, can directly activate the receptor by binding to an allosteric site. dovepress.comnih.gov This approach offers the potential for greater subtype selectivity. nih.govnih.gov Some molecules can even act as both an allosteric agonist and a PAM. dovepress.com
Subtype Selectivity Challenges and Research Strategies
The primary challenge in developing M1/M4 selective agonists is the high structural similarity of the orthosteric binding pocket among all muscarinic receptor subtypes. patsnap.com This often leads to off-target activation of M2 and M3 receptors, causing undesirable side effects. patsnap.com
To address this, research strategies have shifted towards:
Targeting Allosteric Sites: As mentioned, allosteric sites are less conserved, allowing for the design of more selective molecules. researchgate.netnih.gov
Developing Dual M1/M4 Agonists: Some compounds are being developed to activate both M1 and M4 receptors, which may offer therapeutic benefits for both psychotic and cognitive symptoms. patsnap.com A notable example is Xanomeline (B1663083), which shows preference for M1 and M4 receptors. nih.govpsu.edu
Novel Chemical Scaffolds: The identification of new chemical structures, such as N-substituted oxindoles, has led to the development of partial agonists with improved selectivity for M1 and M4 receptors. patsnap.com
Specificity for M1 and M4 Subtypes by Investigational Compounds
Several investigational compounds have been developed that exhibit selectivity for M1 and M4 muscarinic receptors. nih.gov These compounds are crucial tools for understanding the physiological roles of these receptor subtypes and for developing new therapies. tandfonline.com
One such compound, McN-A-343 , has been shown to be selective for M1 and M4 subtypes. nih.govnih.gov Another example is Xanomeline , a functionally selective M1 and M4 agonist. nih.govdergipark.org.trbiorxiv.org While binding studies have indicated that Xanomeline has similar affinity for all five muscarinic subtypes, its functional activity is more pronounced at M1 and M4 receptors. dergipark.org.tr
More recent efforts have led to the discovery of compounds with even greater selectivity. For instance, M1/M4 muscarinic agonist 1 (also referred to as compound 41) is a selective agonist with EC50 values of 14 nM for M4 and 55 nM for M1 receptors. medchemexpress.com The development of such compounds highlights the progress in achieving subtype selectivity.
Table 1: Investigational M1/M4 Muscarinic Agonists and their Selectivity
| Compound Name | Receptor Selectivity | Binding Mechanism |
|---|---|---|
| McN-A-343 | M1 and M4 selective nih.govnih.gov | Orthosteric Agonist |
| Xanomeline | M1/M4 preferring nih.govpsu.edu | Orthosteric Agonist researchgate.net |
| M1/M4 muscarinic agonist 1 (compound 41) | M4/M1 selective (EC50: 14 nM for M4, 55 nM for M1) medchemexpress.com | Orthosteric Agonist |
| AC-42 | M1 selective dovepress.comcore.ac.uk | Allosteric Agonist dovepress.comcore.ac.uk |
| 77-LH-28-1 | M1 selective core.ac.uk | Allosteric Agonist core.ac.uk |
| NBI-1117568 | M4 selective researchgate.net | Orthosteric Agonist |
| ML-007 | M1 and M4 selective researchgate.net | Orthosteric Agonist |
G-Protein Coupling and Downstream Signaling Pathways
Muscarinic receptors exert their effects by coupling to G proteins, which in turn modulate various intracellular signaling pathways. cas.cznih.gov The M1 and M4 receptor subtypes are distinguished by their preferential coupling to different G protein families. nih.govcriver.com
M1 Receptor-Mediated Signaling (Gq-coupling, Ca2+ mobilization, Inositol (B14025) Trisphosphate Production)
The M1 muscarinic receptor predominantly couples to G proteins of the Gq/11 family. core.ac.ukcriver.comwikipedia.org Activation of the M1 receptor initiates a signaling cascade that includes:
Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC. cas.cz
Production of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG. nih.govcas.cz
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. frontiersin.orgcas.cz This increase in intracellular calcium contributes to the excitatory effects associated with M1 receptor activation. frontiersin.org
While Gq/11 is the primary coupling partner, the M1 receptor has also been reported to couple to Gi/o and Gs proteins under certain conditions. core.ac.ukwikipedia.org
M4 Receptor-Mediated Signaling (Gi/o-coupling, Cyclic Adenosine (B11128) Monophosphate Inhibition)
In contrast to the M1 receptor, the M4 muscarinic receptor preferentially couples to G proteins of the Gi/o family. tandfonline.comcas.czpatsnap.com The activation of the M4 receptor leads to an inhibitory cellular response through the following pathway:
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase. patsnap.compatsnap.com
Decrease in Cyclic Adenosine Monophosphate (cAMP): The inhibition of adenylyl cyclase results in a decrease in the intracellular levels of the second messenger cAMP. patsnap.compatsnap.com This reduction in cAMP levels modulates the activity of downstream effectors like protein kinase A (PKA). researchgate.net
The M4 receptor can also couple to Gs proteins, particularly at higher agonist concentrations, leading to a stimulation of cAMP accumulation. nih.govresearchgate.net Furthermore, M4 receptor activation has been shown to influence other signaling pathways, including enhancing Ca2+ currents and modulating neurotransmitter release. cas.cz
Exploration of Non-Canonical and Biased Signaling Mechanisms
Recent research has moved beyond the canonical G-protein-dependent signaling pathways of M1 and M4 muscarinic acetylcholine receptors (mAChRs) to explore non-canonical and biased signaling mechanisms. These alternative pathways, including G-protein-independent signaling and biased agonism, offer the potential for developing therapeutic agents with more specific effects and fewer side effects.
Muscarinic receptors, like other G-protein-coupled receptors (GPCRs), are now understood to be more complex than simple on/off switches for G-protein activation. annualreviews.org They can engage a variety of intracellular signaling partners beyond G-proteins, leading to a diverse array of cellular responses. annualreviews.org This complexity allows for the possibility of "biased agonism" or "functional selectivity," where a ligand preferentially activates one signaling pathway over another at the same receptor. nih.gov
G-Protein-Independent Signaling and β-Arrestin Recruitment
One of the most studied non-canonical pathways involves the recruitment of β-arrestins. While classically known for their role in receptor desensitization and internalization, β-arrestins can also act as signal transducers, initiating their own signaling cascades. nih.govpnas.org
Studies have investigated the ability of various M1/M4 agonists to recruit β-arrestin. For instance, a study using a bioluminescence resonance energy transfer (BRET) assay demonstrated that while most bitopic ligands of a particular series were weak agonists for G-protein activation, they showed minimal efficacy in recruiting β-arrestin. acs.org Specifically, only three ligands, 1-C6, 1-C8, and 3-C8, were able to efficiently recruit β-arrestin in the concentration range sufficient for G-protein activation. acs.org In contrast, acetylcholine (ACh)-derived bitopic ligands (2-C6, 2-C8, and 2-C10) were partial agonists for G-protein activation and hardly induced any β-arrestin recruitment, except at very high concentrations. acs.org
Another study using BRET assays to compare the efficacy of six agonists in inducing Gαq and β-arrestin2 binding to the M1 mAChR found significant variations. nih.gov Pilocarpine (B147212) showed a preference for recruiting β-arrestin2, while McN-A-343, Xanomeline, and Iperoxo were biased towards Gαq recruitment. nih.gov These findings highlight how different agonists can stabilize distinct receptor conformations, leading to preferential engagement of specific downstream effectors. nih.gov
The interaction between M4 receptors and other proteins has also been explored. For example, the M4 receptor has been found to interact with elongation factor 1A2 (eEF1A2), suggesting a novel role for M4 in regulating protein synthesis. psu.edu This interaction appears to be G-protein-independent, as the third intracellular loop of the M4 receptor can act as a guanine (B1146940) exchange factor for eEF1A2. psu.edu
Biased Agonism and Functional Selectivity
The concept of biased agonism is central to the development of next-generation M1/M4 agonists. By designing ligands that selectively activate therapeutic signaling pathways while avoiding those that lead to adverse effects, it may be possible to improve the clinical utility of these compounds.
Research has shown that it is possible to design agonists with selectivity for specific receptor subtypes and signaling pathways. nih.gov For example, McN-A-343 displays selectivity for the M1 and M4 subtypes, while pilocarpine is more selective for M1 and M3 subtypes. nih.gov Further studies have aimed to develop M1/M4 dual agonists with specific signaling profiles. nih.gov
The structural basis for this biased signaling is an active area of investigation. Molecular docking studies have suggested that specific amino acid residues within the M1 mAChR may play crucial roles in determining signaling bias. For instance, residue Y404 in transmembrane domain 7 (TM7) appears to be important for Gαq signaling bias by interacting with McN-A-343, Xanomeline, and Iperoxo. nih.gov Conversely, residues W378 and Y381 in TM6 are thought to contribute to β-arrestin recruitment by interacting with Pilocarpine. nih.gov These findings suggest that biased agonists induce distinct conformational changes in the receptor, leading to the preferential recruitment of different effector proteins. nih.gov
The following interactive tables summarize key findings on the biased signaling of various M1/M4 muscarinic agonists.
Table 1: β-Arrestin Recruitment by Bitopic M1 Receptor Agonists
| Compound | Linker Length (n) | G-Protein Activation | β-Arrestin Recruitment Efficacy |
| Iperoxo-derived | |||
| 1-C6 | 6 | Agonist | Efficient |
| 1-C8 | 8 | Agonist | Efficient |
| ACh-derived | |||
| 2-C6 | 6 | Partial Agonist | Negligible |
| 2-C8 | 8 | Partial Agonist | Negligible |
| 2-C10 | 10 | Partial Agonist | Negligible |
| Isoxazole-bitopic | |||
| 3-C8 | 8 | Agonist | Efficient |
| Data derived from concentration-response curves in a BRET-based assay. acs.org |
Table 2: Signaling Bias of Agonists at the M1 Muscarinic Receptor
| Agonist | Preferred Pathway | Relative Intrinsic Activity (ΔΔRAi) | Key Interacting Residues (Predicted) |
| Pilocarpine | β-arrestin2 | -0.5 | W378, Y381 (TM6) |
| McN-A-343 | Gαq | 1.5 | Y404 (TM7) |
| Xanomeline | Gαq | 0.6 | Y404 (TM7) |
| Iperoxo | Gαq | 0.3 | Y404 (TM7) |
| Data based on BRET assays and molecular docking studies. nih.gov |
These explorations into non-canonical and biased signaling mechanisms are paving the way for the rational design of M1/M4 muscarinic agonists with improved therapeutic profiles. By fine-tuning the interaction between a ligand and its receptor, it may be possible to selectively engage desired signaling pathways, thereby maximizing therapeutic benefit while minimizing unwanted side effects.
Structure Activity Relationship Sar and Ligand Design Principles for M1/m4 Muscarinic Agonists
Chemical Scaffolds and Core Structures of Dual M1/M4 Agonists
A number of chemical scaffolds have been identified as effective core structures for dual M1/M4 agonists. High-throughput screening and subsequent optimization have led to the discovery of several key structural motifs. mdpi.com
Notable scaffolds for M1/M4 dual agonists include:
N-substituted oxindoles : These compounds have been identified as potent partial agonists for both M1 and M4 receptors. patsnap.comresearchgate.net
Dihydroquinazolinones : This scaffold has yielded agonists with high efficacy at M1 and partial agonism at M4 receptors. researchgate.netmdpi.com
7-azaindolines : Modifications to this scaffold have resulted in potent M4 agonists with reduced activity at M1. researchgate.netmdpi.com
A common feature among many M1/M4 agonists is a basic piperidine (B6355638) core often coupled with a terminal ethyl carbamate (B1207046) moiety . mdpi.comnih.gov This carbamate group appears to be particularly important for M4 receptor activity. nih.gov For instance, the prototypical M1/M4-preferring agonist, xanomeline (B1663083), features a thiadiazole moiety. mdpi.comnih.gov
| Scaffold/Core Structure | Key Features | Example Compound Class | Receptor Profile |
|---|---|---|---|
| N-substituted oxindoles | Potent partial agonism | Oxindole derivatives | M1/M4 selective |
| Dihydroquinazolinones | High M1 efficacy | Dihydroquinazolinone derivatives | M1 agonist, M4 partial agonist |
| 7-azaindolines | Potent M4 agonism | Azaindoline derivatives | M4 selective |
| Piperidine core with ethyl carbamate | Critical for M4 activity | Various | M1/M4 dual agonism |
Molecular Determinants of M1/M4 Selectivity and Potency
The selectivity of agonists for M1 and M4 receptors over other subtypes (M2, M3, and M5) is determined by subtle differences in the amino acid residues within and near the binding sites.
Orthosteric Site Conservation and Divergence : While the orthosteric site is highly conserved, minor variations exist. For example, differences in residues on transmembrane helices (TMs) 2 and 7 can contribute to selectivity. nih.gov The orientation of residues such as D3.32 and Y7.39 differs between M1/M4 and the M2 receptor, influencing ligand binding. nih.gov
Allosteric Site Influence : Muscarinic receptors possess a less conserved allosteric binding site, topographically distinct from the orthosteric site. nih.govfrontiersin.org This site offers a greater potential for achieving subtype selectivity. nih.gov A network of residues can link the orthosteric and allosteric sites, suggesting a mechanism for allosteric modulation of orthosteric ligand binding and function. acs.org
G-Protein Coupling Selectivity : M1 receptors preferentially couple to Gq/11 proteins, leading to cellular excitation, while M4 receptors couple to Gi/o proteins, resulting in cellular inhibition. frontiersin.orgfrontiersin.org The structural basis for this differential coupling is complex and involves interactions across a large subset of residues. nih.gov
Rational Design Approaches for Allosteric Modulators Targeting M1 and M4
Given the challenge of achieving selectivity through the orthosteric site, the rational design of allosteric modulators has become a key strategy. nih.govfrontiersin.org Positive allosteric modulators (PAMs) are of particular interest as they enhance the effect of the endogenous agonist acetylcholine (B1216132) without directly activating the receptor themselves. oup.com
Key approaches in the rational design of allosteric modulators include:
Targeting Non-conserved Allosteric Sites : The lower sequence homology in the allosteric sites among muscarinic subtypes makes them attractive targets for developing selective ligands. nih.govresearchgate.net
Structure-Based Design : The crystal structures of M1 and M4 receptors have provided detailed insights into the architecture of both orthosteric and allosteric binding sites, facilitating structure-based drug design. nih.govresearchgate.net
Bitopic Ligands : This approach involves designing ligands that simultaneously engage both the orthosteric and a less-conserved allosteric site. acs.org The potency and efficacy of these bitopic agonists can be tuned by modifying the linker length and the substitution pattern of the allosteric moiety. acs.orgacs.org
Biased Agonism : Designing ligands that preferentially activate certain downstream signaling pathways over others (biased agonism) is another promising strategy. frontiersin.org This could potentially separate therapeutic effects from on-target side effects. frontiersin.org For instance, M1 PAMs that favor receptor phosphorylation and β-arrestin signaling may be beneficial for cognitive enhancement. frontiersin.org
| Design Approach | Principle | Advantage |
|---|---|---|
| Targeting Allosteric Sites | Exploiting lower sequence conservation in allosteric sites compared to orthosteric sites. | Higher potential for subtype selectivity. nih.govresearchgate.net |
| Structure-Based Design | Utilizing receptor crystal structures to design ligands that fit specific binding pockets. | Rational optimization of ligand binding and selectivity. nih.govresearchgate.net |
| Bitopic Ligands | Creating single molecules that bind to both orthosteric and allosteric sites. | Tunable efficacy and potency. acs.orgacs.org |
| Biased Agonism | Developing ligands that selectively activate specific intracellular signaling pathways. | Potential to reduce on-target side effects. frontiersin.org |
Impact of Structural Modifications on Functional Activity
Even minor structural modifications to a ligand can have a significant impact on its potency, selectivity, and functional activity.
Carbamate Moiety : In many M4-preferring agonists, modifications to the carbamate moiety can significantly alter potency and efficacy. patsnap.com The ethyl carbamate group is considered critical for M4 agonist activity. nih.gov
Linker Length in Bitopic Ligands : For bitopic ligands, the length of the spacer connecting the orthosteric and allosteric pharmacophores is crucial. acs.orgacs.org It can control the probability of the ligand adopting an active bitopic binding pose versus an inactive, purely allosteric one, thereby tuning the agonist's efficacy. acs.org
Substitutions on the Core Scaffold : The addition of chemical groups to the core scaffold can fine-tune selectivity. For example, introducing a methanesulfonyl group into the 7-azaindoline scaffold was found to decrease M1 agonistic activity while maintaining M4 activity. mdpi.com Similarly, adding a methyl group to the N-carbethoxypiperidine of an azaindoline derivative improved its bioavailability and brain penetration. mdpi.com
Orthosteric Moiety in Bitopic Ligands : The structure of the orthosteric part of a bitopic ligand strongly influences efficacy and potency. acs.org Subtle differences in the orthosteric building block can impact the recruitment of β-arrestin, demonstrating that different regions of the orthosteric binding site can be explored to modulate receptor signaling. acs.org
These findings underscore the intricate relationship between the chemical structure of a ligand and its functional effects at M1 and M4 receptors, providing a roadmap for the continued development of more selective and effective therapeutic agents.
Preclinical Pharmacological Characterization in in Vitro Models
In Vitro Receptor Activation and Efficacy Studies Across Muscarinic Subtypes
M1/M4 muscarinic agonist 3 is a compound that shows potent agonist activity at the M1 and M4 muscarinic acetylcholine (B1216132) receptor subtypes. medchemexpress.com Functional assays are crucial for determining whether a compound acts as an agonist or antagonist and its level of activity. psychiatryonline.org For this compound, its efficacy has been quantified using in vitro functional assays that measure the concentration required to elicit a half-maximal response (EC50). The compound demonstrates a pronounced potency for both the M1 and M4 receptors, with specific EC50 values of 31 nM and 9.3 nM, respectively. medchemexpress.com
This dual M1/M4 agonism is a sought-after profile in drug discovery, as these two receptor subtypes are implicated in distinct but therapeutically relevant neurological pathways. dovepress.comnih.gov The M1 receptor is highly expressed in the cerebral cortex and hippocampus, regions critical for cognition, while the M4 receptor is abundant in the striatum, a key area for modulating dopamine (B1211576) signaling. dovepress.comnih.gov Compounds like Xanomeline (B1663083), which also have a preference for M1 and M4 receptors, have demonstrated the potential of this mechanism. nih.govmdpi.com The selectivity of these agonists is a critical feature, as activation of other muscarinic subtypes (M2, M3, M5) is associated with undesirable peripheral side effects. mdpi.com For instance, Emraclidine was specifically designed as a highly selective positive allosteric modulator (PAM) for the M4 receptor to avoid widespread muscarinic activation. pcori.orgpatsnap.com
The characterization of such compounds typically involves a panel of cell-based functional assays to confirm selectivity against other muscarinic subtypes. psychiatryonline.org
Cellular Signaling Pathway Modulation Assays (e.g., cAMP, Ca2+ mobilization, IP3 production)
Muscarinic receptors are G-protein-coupled receptors (GPCRs) that modulate distinct intracellular signaling cascades. dovepress.com The M1, M3, and M5 subtypes primarily couple to Gαq/11 proteins, which activate phospholipase C (PLC). dovepress.comcas.cz This leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC). cas.czpnas.orgcapes.gov.br In contrast, the M2 and M4 subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. dovepress.compatsnap.comdergipark.org.tr
As a potent M1/M4 agonist, this compound is expected to modulate both of these key signaling pathways. Its activity at M1 receptors would stimulate the Gαq pathway, leading to increased IP3 production and a subsequent rise in intracellular Ca2+. This can be measured using calcium mobilization assays, often employing fluorescent dyes like Fluo-4 to detect changes in intracellular calcium concentrations upon agonist stimulation. nih.govjneurosci.org
Simultaneously, its agonism at M4 receptors would activate the Gαi pathway, resulting in the inhibition of adenylyl cyclase and a reduction in cAMP levels. patsnap.comnih.gov This effect is typically quantified in assays where cAMP production is first stimulated, for example by forskolin, and the ability of the agonist to inhibit this increase is measured. psu.eduplos.org Some studies have noted that under certain conditions, such as high receptor density, M4 agonists can paradoxically cause an increase in cAMP at high concentrations, suggesting a potential for coupling to Gs proteins. nih.gov
Neurotransmitter Release Modulation in Cell Cultures
The activation of M1 and M4 receptors plays a significant role in modulating the release of key neurotransmitters in the central nervous system, particularly acetylcholine and dopamine. The M4 receptor is highly expressed in the striatum, where it acts to balance the levels of these two neurotransmitters. pcori.org Activation of M4 receptors is thought to prevent the release of acetylcholine, which in turn indirectly modulates dopamine levels, a mechanism considered to have antipsychotic effects. pcori.orgpatsnap.com
M1 receptor activation also contributes to the regulation of dopamine signaling. Studies in M1 knockout mice have shown elevated extracellular dopamine levels, suggesting an inhibitory role for M1 receptors in controlling subcortical dopaminergic transmission. nih.gov Therefore, an agonist targeting both M1 and M4 receptors would be expected to exert significant control over dopamine signaling pathways in key brain regions. mdpi.com In vitro models, such as superfused striatal slices from rodents, are used to study these effects by measuring K+-stimulated dopamine release in the presence of the agonist. nih.gov The dual action of an M1/M4 agonist provides a comprehensive mechanism for modulating the neurotransmitter systems implicated in various neuropsychiatric disorders. patsnap.com
Investigational Mechanisms of Neuroprotection and Synaptic Plasticity
Activation of M1 and M4 muscarinic receptors is increasingly being investigated for its potential role in neuroprotection and the modulation of synaptic plasticity, processes fundamental to learning and memory. jneurosci.orgoup.com
In vitro studies have provided evidence that M1 receptor activation can be neuroprotective. For example, M1 agonists can promote the non-amyloidogenic processing of amyloid precursor protein (APP) by enhancing α-secretase activity, which leads to the production of the neuroprotective soluble APPα fragment and reduces the formation of harmful Aβ peptides. nih.govportlandpress.com Furthermore, M1 activation has been shown to decrease the hyperphosphorylation of tau protein, another hallmark of neurodegenerative diseases. portlandpress.comscielo.br
Both M1 and M4 receptors are involved in modulating synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. jneurosci.org Studies in hippocampal slices have shown that physiological activation of M1 receptors enhances LTP. jneurosci.orgoup.com Conversely, activation of M4 receptors can suppress excitatory synaptic transmission at certain hippocampal pathways, such as the Schaffer collateral-CA1 synapse, without affecting others. psu.edunih.gov This selective modulation suggests that M1 and M4 agonists can bias neural circuits toward a state that facilitates memory encoding and processing. nih.gov These mechanisms highlight the therapeutic potential of M1/M4 agonists in addressing cognitive deficits associated with neurological and psychiatric conditions. nih.gov
Preclinical Pharmacological Characterization in in Vivo Animal Models
Animal Models of Cognitive Deficits
M1 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs) are highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. nih.govresearchgate.netnih.gov Consequently, M1/M4 agonists have been extensively investigated for their potential to ameliorate cognitive impairments.
Activation of M1 mAChRs has been consistently shown to enhance memory consolidation and retrieval in various preclinical tasks, including object recognition, spatial learning, and fear conditioning. nih.gov In a mouse model of fear conditioning, which assesses associative learning dependent on the hippocampus and prefrontal cortex, an M1-selective agonist demonstrated the ability to restore learning and memory responses. nih.gov Studies have shown that both M1 and M3 receptors in the dorsal hippocampus and retrosplenial cortex are critical for the formation of contextual memory. nih.gov The synergistic action of multiple mAChR subtypes appears crucial for memory processes, suggesting that broadly acting agonists may be effective. nih.gov
| Paradigm | Animal Model | Key Finding | Primary Receptor Implicated |
|---|---|---|---|
| Fear Conditioning | Mouse | Restoration of contextual-dependent fear learning and memory. nih.gov | M1 nih.gov |
| Contextual Memory | Rodent | Memory formation requires hippocampal M3 and cooperative RSC M1 and M3 activity. nih.gov | M1, M3 nih.gov |
| General Cognition | Rodent | M1 activation enhances memory consolidation, retrieval, executive function, and attention. nih.gov | M1 nih.gov |
A widely used approach to model cognitive deficits is the administration of pharmacological agents that disrupt normal cognitive processes. The non-selective muscarinic receptor antagonist scopolamine (B1681570) is frequently used to induce cholinergic deficits and associated cognitive impairment in animals and humans. researchgate.net M1/M4 agonists have demonstrated efficacy in reversing these deficits. For instance, the M1/M4-preferring agonist xanomeline (B1663083) effectively reverses scopolamine-induced abnormalities in latent inhibition, a measure of selective attention. oup.comnih.gov
Similarly, antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, such as MK-801 (dizocilpine) and phencyclidine (PCP), are used to model the cognitive and negative symptoms of schizophrenia. nih.govresearchgate.net Xanomeline has been shown to alleviate the abnormally persistent latent inhibition induced by MK-801, a finding that suggests efficacy against cognitive symptoms associated with NMDA receptor hypofunction. oup.comnih.govresearchgate.net Furthermore, xanomeline can reverse the functional and connectivity changes in the brain induced by NMDA antagonists like ketamine and PCP. nih.govbiorxiv.org
| Inducing Agent | Model | Behavioral Deficit | Effect of M1/M4 Agonist (Xanomeline) |
|---|---|---|---|
| Scopolamine | Latent Inhibition | Disrupted latent inhibition. oup.comnih.gov | Reversed deficit. oup.comnih.gov |
| MK-801 (NMDA Antagonist) | Latent Inhibition | Abnormally persistent latent inhibition. oup.comnih.gov | Alleviated deficit. oup.comnih.gov |
| PCP / Ketamine (NMDA Antagonists) | Brain Functional Connectivity | Cortico-limbic hyper-connectivity. nih.govbiorxiv.org | Attenuated hyper-connectivity. nih.govbiorxiv.org |
M1 and M4 receptors play distinct but complementary roles in modulating the neural circuits of the hippocampus and prefrontal cortex (PFC), areas vital for cognitive function. frontiersin.org M1 receptors are predominantly postsynaptic and enhance neuronal excitability, while M4 receptors are often presynaptic auto- and heteroreceptors that inhibit neurotransmitter release. nih.govfrontiersin.org
In vivo studies show that M1/M4 agonists like xanomeline can modulate intracellular signaling cascades, such as 3'-5'-cyclic adenosine (B11128) monophosphate response element binding protein (CREB) phosphorylation, in these regions. nih.gov Xanomeline's effects on hippocampal electrophysiology are consistent with the activation of both M1 and M4 receptors. nih.gov Activation of M1 receptors in the PFC can restore synaptic plasticity, such as long-term depression (LTD), which is often impaired in animal models of schizophrenia. researchgate.net Dual activation of M1 and M4 receptors can fine-tune the excitatory and inhibitory balance within the hippocampus, which is critical for learning and memory. frontiersin.org Furthermore, M1/M4 agonists can normalize aberrant brain activity, including hippocampal gamma oscillations, in models of NMDA receptor hypofunction. nih.govfrontiersin.org
Animal Models of Psychotic-Like Behaviors
The therapeutic potential of M1/M4 agonists for psychosis is linked to the modulatory role of muscarinic receptors, particularly M4, on the dopamine (B1211576) system. pnas.orgoup.com M4 receptors are strategically located to regulate dopamine levels in key brain circuits implicated in psychosis. pnas.orgnih.gov
Hyperlocomotion induced by dopamine agonists or psychostimulants like amphetamine is a widely used animal model predictive of antipsychotic efficacy. pnas.orgebmpp.org The M1/M4-preferring agonist xanomeline has been shown to exhibit antipsychotic-like effects by reversing amphetamine-induced hyperlocomotion in rodents. oup.comoup.com This effect is believed to be mediated significantly by M4 receptor activation, which can attenuate dopamine release in the striatum. pnas.orgnih.gov Studies using M4 receptor positive allosteric modulators (PAMs) further support this, as they also reverse amphetamine-induced hyperlocomotor activity. nih.govoup.com
Sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information, is often deficient in patients with schizophrenia. This deficit can be measured in both humans and animals using prepulse inhibition (PPI) of the startle reflex. nih.gov Pharmacological disruption of PPI in rodents, for example with dopamine agonists like apomorphine, serves as a model for these gating deficits. nih.gov Xanomeline has demonstrated the ability to reverse apomorphine-induced deficits in PPI, providing further evidence for its antipsychotic-like properties. nih.govoup.com This effect is thought to involve the M4 receptor's modulation of the striatal dopamine system. nih.gov
| Model | Inducing Agent | Behavioral Measure | Effect of M1/M4 Agonist (Xanomeline) | Primary Receptor Implicated |
|---|---|---|---|---|
| Hyperactivity | Amphetamine | Increased locomotor activity. oup.comoup.com | Reversed hyperlocomotion. oup.comoup.com | M4 pnas.orgnih.gov |
| Sensorimotor Gating | Apomorphine | Disrupted prepulse inhibition (PPI). nih.gov | Reversed PPI deficit. nih.govoup.com | M4 nih.gov |
Role in Dopaminergic System Regulation
Preclinical studies have demonstrated that M1/M4 muscarinic agonists like xanomeline can modulate the dopaminergic system, which is implicated in the pathophysiology of psychosis. Research indicates that xanomeline can normalize dopamine function in a region-specific manner. For instance, it has been shown to increase dopamine release in the medial prefrontal cortex, a region where dopamine levels are often diminished in conditions like schizophrenia. This effect may contribute to the improvement of negative and cognitive symptoms. Conversely, in the midbrain, where hyperdopaminergic activity is associated with positive psychotic symptoms, xanomeline has been found to decrease dopamine release researchgate.net.
Further investigations into the mechanism of action reveal that the M4 receptor agonism is particularly crucial for these effects. Xanomeline has been observed to selectively reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA), which projects to limbic areas, without affecting the substantia nigra, which is involved in motor control researchgate.netnih.gov. This selective inhibition of the mesolimbic dopamine pathway suggests a potential for antipsychotic efficacy without the motor side effects commonly associated with dopamine D2 receptor antagonists nih.gov. Studies using M1 and M4 receptor knockout mice have further elucidated the roles of these specific receptors in mediating the antipsychotic-like effects of xanomeline, confirming that its ability to reduce hyperdopaminergic behaviors is dependent on the activation of both M1 and M4 subtypes researchgate.net.
Modulation of Neurotransmission and Neurocircuitry
The M1/M4 agonist xanomeline exerts a broad influence on multiple neurotransmitter systems and neural circuits, contributing to its complex pharmacological profile.
Cholinergic System Interactions
Xanomeline directly engages with the cholinergic system as an agonist at M1 and M4 muscarinic acetylcholine receptors. This interaction is foundational to its mechanism of action. In vivo studies have shown that xanomeline can restore endogenous nicotinic acetylcholine receptor signaling in the prefrontal cortex of aging mice, suggesting a potential to rescue age-related deficits in cholinergic neurotransmission nih.gov. This restoration of nicotinic signaling is dependent on muscarinic receptor activation and protein kinase C, highlighting a novel pathway through which xanomeline can enhance cognitive processes nih.gov. The compound's effects are blocked by central muscarinic receptor antagonists, confirming its action within the cholinergic system researchgate.net.
Dopaminergic System Interactions in Striatum and Midbrain
As previously mentioned, xanomeline's interaction with the dopaminergic system is a key aspect of its preclinical profile. In the striatum and midbrain, this interaction is particularly relevant to its potential antipsychotic effects. The M4 receptors, which are abundant in these regions, play a significant role in regulating dopamine release. Activation of M4 receptors by xanomeline can inhibit the release of dopamine, thereby counteracting the hyperdopaminergic state associated with psychosis researchgate.netnih.gov.
Studies have shown that xanomeline selectively inhibits the firing of mesolimbic dopamine neurons in the VTA while having no effect on nigrostriatal dopamine neurons nih.gov. This selectivity is a significant advantage, as it suggests a lower risk of extrapyramidal side effects. Furthermore, M4 knockout mice exhibit increased dopamine efflux in the midbrain, leading to a hyperexcitable dopaminergic state, which underscores the importance of the M4 receptor in maintaining dopamine homeostasis researchgate.net.
Glutamatergic and GABAergic Modulation
The M1/M4 agonist xanomeline also modulates glutamatergic and GABAergic neurotransmission, which are critical for maintaining the balance of excitatory and inhibitory signaling in the brain. In vivo studies have demonstrated that xanomeline can reverse the functional and connectivity effects induced by NMDA receptor antagonists like ketamine and phencyclidine (PCP) nih.gov. This suggests a modulating effect on aberrant glutamatergic states.
Pharmacological functional MRI (phMRI) studies in rodents have shown that xanomeline can attenuate the cortico-limbic phMRI response induced by PCP biorxiv.org. This indicates an ability to normalize dysfunctional glutamatergic circuits. While direct in vivo quantification of glutamate (B1630785) and GABA level changes induced by xanomeline is less documented in the provided search results, its ability to counteract the effects of NMDA receptor antagonists strongly points to a significant modulation of the glutamatergic system. The interaction with GABAergic systems is also implied through the regulation of neural circuits, but specific in vivo data on GABA level modulation is not detailed in the provided search results.
Investigational Animal Models for Other Neurological Conditions
The unique pharmacological profile of M1/M4 agonists has led to their investigation in animal models of other neurological conditions beyond psychosis.
Cocaine Use Disorder Models
In preclinical models of cocaine use disorder, xanomeline has shown promise in reducing the reinforcing effects of cocaine. In a cocaine-versus-food choice procedure in rats, repeated treatment with xanomeline significantly attenuated cocaine choice, indicating a reduction in the relative reinforcing strength of the drug researchgate.netbiorxiv.org. This effect was observed in both male and female rats biorxiv.org.
The data suggests that xanomeline promotes a reallocation of behavior from cocaine-seeking to seeking an alternative, non-drug reinforcer (food) nih.gov. While the effects appeared to be surmountable at higher doses of cocaine, these findings support the potential of muscarinic receptor stimulation in reducing cocaine self-administration nih.gov. The mechanism is thought to involve the modulation of dopaminergic pathways that are central to the rewarding effects of cocaine biorxiv.org.
Effects of Xanomeline on Cocaine Choice in Rats
| Xanomeline Dose | % Cocaine Choice Reduction (Post-treatment vs. Baseline) | Animal Model | Reference |
|---|---|---|---|
| 5.6 mg/kg/day | Significant reduction | Sprague-Dawley Rats | biorxiv.org |
| 10 mg/kg/day | Significant reduction | Sprague-Dawley Rats | biorxiv.org |
| 1.8 - 10 mg/kg/day | Dose-dependent rightward shift in cocaine dose-effect curve | Rats | nih.gov |
Summary of Xanomeline's Effects on Neurotransmitter Systems in Preclinical Models
| Neurotransmitter System | Brain Region | Observed Effect | Animal Model | Reference |
|---|---|---|---|---|
| Dopaminergic | Medial Prefrontal Cortex | Increased dopamine release | Rodents | researchgate.net |
| Dopaminergic | Midbrain (VTA) | Decreased dopamine release/neuron firing | Rodents | researchgate.netnih.gov |
| Cholinergic | Prefrontal Cortex | Restoration of nicotinic receptor signaling | Mice | nih.gov |
Movement Disorder Research
Preclinical research using in vivo animal models has explored the potential of M1/M4 muscarinic agonists to mitigate psychosis-like symptoms without inducing the extrapyramidal side effects (EPS) commonly associated with traditional antipsychotic medications. researchgate.netnih.gov These side effects, such as parkinsonism and tardive dyskinesia, are significant drawbacks to current treatments that primarily act by blocking dopamine D2 receptors. nih.govpcori.org
One key study investigated the effects of the M1/M4-preferring muscarinic agonist, xanomeline, in nonhuman primate models designed to assess antipsychotic-like activity and motor side effects. researchgate.net The research utilized drug-naive Cebus apella monkeys to observe the compound's impact on behaviors induced by the dopaminergic agents D-amphetamine and (-)-apomorphine, which are used to model motor unrest and stereotypies relevant to psychosis. researchgate.net
The findings demonstrated that xanomeline effectively inhibited motor unrest, stereotypies, and arousal induced by D-amphetamine. researchgate.net Similarly, the compound antagonized stereotypies and arousal caused by apomorphine. researchgate.net These results in a primate model suggest a functional dopamine antagonism, a key characteristic of antipsychotic drugs. researchgate.net
Crucially, at the doses effective for reducing these behaviors (0.5-3 mg/kg), xanomeline did not induce extrapyramidal side effects. researchgate.net This lack of EPS was observed even in monkeys that were sensitized to these motor side effects. However, it was noted that at a higher dose (4 mg/kg), moderate dystonia was observed in two out of three monkeys. researchgate.net This research supports the hypothesis that muscarinic receptor agonists like xanomeline may offer a therapeutic advantage by separating antipsychotic-like efficacy from the motor side effects that often limit the utility of existing dopamine receptor-blocking agents. researchgate.net
Table 1: Effects of an M1/M4 Muscarinic Agonist on Induced Behaviors in Cebus apella Monkeys
| Inducing Agent | Behavior Measured | Effect of M1/M4 Agonist |
|---|---|---|
| D-amphetamine | Motor Unrest | Inhibited |
| D-amphetamine | Stereotypies | Inhibited |
| D-amphetamine | Arousal | Inhibited |
| (-)-apomorphine | Stereotypies | Inhibited |
| (-)-apomorphine | Arousal | Inhibited |
| Vehicle | Extrapyramidal Symptoms (EPS) | Not Induced |
Neuroanatomical Distribution and Functional Significance of M1 and M4 Receptors
Distribution Patterns in Key Brain Regions (e.g., Striatum, Hippocampus, Prefrontal Cortex)
The M1 and M4 muscarinic receptors exhibit distinct yet overlapping distribution patterns in brain regions critical for cognition and executive function. dovepress.com The M1 receptor subtype is the most prevalent mAChR in the CNS, with dense expression in the cerebral cortex, hippocampus, and striatum. mdpi.comdovepress.comtocris.com The M4 receptor is also highly expressed in these areas, making them key sites for the therapeutic action of dual M1/M4 agonists. mdpi.comdovepress.com
Striatum: Both M1 and M4 receptors are highly expressed in the striatum. mdpi.comdovepress.com M4 receptors, in particular, are strategically located to modulate dopaminergic signaling within this region. dovepress.com Autoradiographic studies in human brains confirm the presence of both M1 and M4 receptors in the striatum. nih.govcsic.es
Hippocampus: The hippocampus shows abundant expression of M1 receptors across its various subregions and cell types. frontiersin.orgfrontiersin.org M4 receptors are also present but display a more regionally specific pattern, being primarily located in the CA3 region and on presynaptic terminals of the Schaffer collateral pathway that projects to CA1. frontiersin.orgnih.gov Studies in Alzheimer's disease brains have shown that while M1 receptor density can be significantly reduced in most hippocampal strata, M4 receptor levels remain preserved. nih.govcsic.es
Prefrontal Cortex (PFC): The M1 receptor is the predominant subtype in the PFC, where it is found on both pyramidal neurons and interneurons, suggesting a broad modulatory role. dovepress.comnih.gov M4 receptors are also present, notably on Layer V principal output neurons and on subcortical glutamate (B1630785) projections into this layer. frontiersin.orgfrontiersin.org Single-nucleus RNA sequencing in the primate anterior cingulate (ACC) and lateral prefrontal (LPFC) cortices revealed that while the gene for the m3 receptor (CHRM3) was most widely expressed, the M1 receptor protein predominates. biorxiv.org The gene for the M4 receptor (CHRM4) was expressed in a very small proportion of cells. biorxiv.org
Table 1: Distribution of M1 and M4 Receptors in Key Brain Regions
| Brain Region | M1 Receptor Distribution | M4 Receptor Distribution |
|---|---|---|
| Striatum | High density of expression. mdpi.comdovepress.com | High density of expression, positioned to modulate dopamine (B1211576) signaling. dovepress.com |
| Hippocampus | Abundantly expressed across all regions and cell types, including CA1 and CA3 pyramidal neurons. frontiersin.orgfrontiersin.orgnih.gov | More regionally specific; primarily in the CA3 region and on presynaptic terminals of the Schaffer collateral pathway. frontiersin.orgnih.gov |
| Prefrontal Cortex | Predominant subtype, found on pyramidal neurons and interneurons across various layers. dovepress.comfrontiersin.org | Located on Layer V principal output neurons and on subcortical glutamate projections into layer V. frontiersin.orgfrontiersin.org |
Regional-Specific Modulation of Neuronal Activity
The distinct anatomical localizations of M1 and M4 receptors translate into specific modulatory effects on neuronal activity within each brain region.
Striatum: Activation of M4 receptors in the striatum is associated with antipsychotic-like activity, primarily through the modulation of dopamine D1 receptor signaling. frontiersin.org This suggests M4 activation can temper hyperdopaminergic states. dovepress.com
Hippocampus: In the hippocampus, acetylcholine (B1216132) (ACh) modulates the balance between excitatory (glutamate) and inhibitory (GABA) transmission to regulate synaptic plasticity and neuronal oscillations, which are fundamental for learning and memory. frontiersin.orgfrontiersin.org
M1 Activation: M1 receptor activation generally increases neuronal excitability. In the CA1 region, it enhances the intrinsic excitability and firing rates of both pyramidal neurons and interneurons. nih.govresearchgate.net In the CA3 region, M1 activation facilitates glutamate release, leading to increased excitatory input to CA1. frontiersin.org It is considered the primary driver of tonic cholinergic excitation of CA1 and CA3 pyramidal neurons. mdpi.comnih.gov
M4 Activation: M4 receptors primarily exert an inhibitory influence. Their activation strongly suppresses glutamate release in the Schaffer collateral (SC) pathway, which connects CA3 to CA1, without significantly affecting the temporoammonic (TA) pathway input from the entorhinal cortex. nih.govnih.govresearchgate.net This presynaptic inhibition at the CA3-CA1 synapse is a key function of M4 receptors in this circuit. nih.govnih.gov
Prefrontal Cortex (PFC): Cholinergic input to the PFC is crucial for cognitive functions.
M1 Activation: Activation of M1 receptors on GABAergic interneurons can enhance the synchrony of gamma oscillations, a type of brain wave associated with cognitive processing. frontiersin.orgfrontiersin.org By modulating interneurons, M1 activation plays a key role in balancing excitation and inhibition within cortical circuits. psychiatrist.com
M4 Activation: M4 receptors located on subcortical glutamate projections can modulate glutamate release within layer V. frontiersin.orgfrontiersin.org Their presence on the principal output neurons of this layer also contributes to hyperpolarization, suggesting an inhibitory or stabilizing role on cortical output. frontiersin.orgfrontiersin.org
Table 2: Functional Modulation by M1 and M4 Receptor Activation
| Brain Region | Effect of M1 Activation | Effect of M4 Activation |
|---|---|---|
| Striatum | Modulates cognitive processes. wikipedia.org | Modulates dopamine signaling, associated with antipsychotic-like effects. dovepress.comfrontiersin.org |
| Hippocampus | Increases excitability of CA1/CA3 pyramidal neurons and interneurons; facilitates glutamate release from CA3. frontiersin.orgnih.govnih.gov | Suppresses presynaptic glutamate release in the Schaffer collateral (CA3-CA1) pathway. nih.govnih.govresearchgate.net |
| Prefrontal Cortex | Increases gamma oscillation synchrony via interneurons; modulates excitatory-inhibitory balance. frontiersin.orgfrontiersin.orgpsychiatrist.com | Modulates glutamate release in layer V; contributes to hyperpolarization of principal output neurons. frontiersin.orgfrontiersin.org |
Interplay between M1 and M4 Receptor Activation in Neural Circuits
The co-expression of M1 and M4 receptors in key neural circuits allows for a sophisticated interplay that fine-tunes neuronal communication and network activity. A dual M1/M4 agonist can leverage these interactions to modulate circuit function in a multifaceted way.
In the hippocampus, the opposing actions of M1 and M4 receptors on the CA3-CA1 circuit provide a clear example of this interplay. M1 receptor activation on CA3 pyramidal neurons enhances their excitability and promotes glutamate release, while M4 receptor activation on the terminals of these same neurons inhibits glutamate release onto CA1 neurons. frontiersin.orgnih.gov This dynamic allows for precise, state-dependent gating of information flow. For instance, the balance between M1-mediated excitation and M4-mediated presynaptic inhibition could determine whether the hippocampus favors the encoding of new information (potentially enhanced by M1 activity) or the retrieval of stored memories. nih.govresearchgate.net
Ultimately, the combined activation of M1 and M4 receptors provides a mechanism to fine-tune the excitatory-inhibitory balance within critical brain circuits. frontiersin.orgfrontiersin.org This synergistic action is hypothesized to underlie the therapeutic potential of dual M1/M4 agonists in treating complex neuropsychiatric disorders that involve disruptions in cholinergic, glutamatergic, and dopaminergic signaling.
Advanced Research Methodologies and Techniques in M1/m4 Agonist Studies
Molecular Biology and Genetic Manipulation Techniques
The development of knockout (KO) mice, where specific genes for mAChR subtypes are deleted, has been a cornerstone in dissecting the individual contributions of M1 and M4 receptors. frontiersin.orgfrontiersin.org Studies utilizing these genetically modified animals have provided definitive evidence for the distinct roles of each receptor subtype in mediating cholinergic responses.
For instance, research on M1 mAChR knockout mice has demonstrated that M1 is the primary subtype responsible for the direct cholinergic modulation of pyramidal neurons within hippocampal circuits. frontiersin.org Electrophysiological studies in these mice revealed a significant reduction or complete absence of cholinergic modulation in both CA1 and CA3 pyramidal neurons. frontiersin.orgfrontiersin.org This highlights the M1 receptor's function as a critical switch for facilitating excitatory transmission. frontiersin.org Furthermore, M1 KO mice exhibit increased hyperlocomotion induced by amphetamine and heightened dopamine (B1211576) neurotransmission, suggesting a role for M1 modulation in antipsychotic effects. dovepress.com The absence of the M1 receptor has also been shown to abolish the robust suppression of the M-current, a type of potassium channel activity, in sympathetic ganglion neurons. pnas.org
Similarly, M4 mAChR knockout mice have been instrumental in understanding the function of this receptor subtype. These mice show a blunted response to the suppression of excitatory postsynaptic potentials between the CA3 and CA1 regions of the hippocampus when treated with a nonselective cholinergic agonist, an effect mediated by glutamate (B1630785) neurotransmission. frontiersin.orgfrontiersin.org M4 KO mice also display a hyperdopaminergic phenotype and are resistant to the attenuation of dopamine levels induced by mAChR agonists. dovepress.com These findings underscore the importance of M4 receptors in modulating dopaminergic signaling. dovepress.com The use of double M1/M4 knockout mice has further clarified the combined roles of these receptors, for example, in mediating the effects of muscarinic agonists on cocaine discrimination. nih.gov
Table 1: Key Findings from Knockout Mice Studies
| Knockout Model | Key Finding | Implication | Reference(s) |
| M1 KO Mice | Reduced/absent cholinergic modulation of hippocampal CA1/CA3 neurons. | M1 is crucial for excitatory transmission in the hippocampus. | frontiersin.orgfrontiersin.org |
| Increased amphetamine-induced hyperlocomotion. | M1 modulation may have antipsychotic potential. | dovepress.com | |
| Abolished M-current suppression in sympathetic neurons. | M1 is the primary mediator of this specific neuronal response. | pnas.org | |
| M4 KO Mice | Reduced suppression of excitatory signals between hippocampal CA3 and CA1. | M4 modulates synaptic transmission in the hippocampus. | frontiersin.orgfrontiersin.org |
| Hyperdopaminergic phenotype resistant to agonist-induced dopamine attenuation. | M4 is a key regulator of dopaminergic signaling. | dovepress.com | |
| M1/M4 Double KO Mice | Muscarinic agonists fail to attenuate cocaine discrimination. | Both M1 and M4 receptors are necessary for this effect. | nih.gov |
Electrophysiological Recordings and Synaptic Plasticity Studies
Electrophysiological techniques, such as brain slice recordings, have provided detailed insights into how M1 and M4 agonists modulate neuronal activity and synaptic plasticity. These studies measure electrical properties of neurons and synapses, revealing the functional consequences of receptor activation.
Activation of M1 receptors has been shown to enhance the intrinsic excitability and spontaneous firing rates of CA1 pyramidal cells and interneurons in rat hippocampal slices. nih.govresearchgate.net In brain slice electrophysiology studies, the selective M1 positive allosteric modulator (PAM) BQCA was found to enhance excitatory postsynaptic currents in medial prefrontal cortical neurons, a brain region vital for higher cognitive functions. dovepress.com Furthermore, low concentrations of the nonselective cholinergic agonist carbachol (B1668302) were found to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the CA1 region of the hippocampus. nih.gov This effect was absent in M1 knockout mice, indicating that it is mediated by M1 receptors. nih.gov
Conversely, selective activation of M4 receptors has been demonstrated to inhibit glutamate release in the Schaffer collateral (SC) pathway of the hippocampus, while having less effect on the temporoammonic (TA) pathway. nih.govresearchgate.net This suggests a mechanism by which M4 activation can selectively filter synaptic inputs to the CA1 region. In the striatum, the loss of M4 autoreceptor function in knockout mice was shown to impair long-term depression (LTD), another form of synaptic plasticity, while leaving LTP intact. jneurosci.org
Table 2: Effects of M1 and M4 Activation on Neuronal Excitability and Synaptic Transmission
| Receptor Activated | Brain Region | Effect | Technique | Reference(s) |
| M1 | Hippocampus (CA1) | Increased intrinsic excitability and spontaneous firing of neurons. | Intracellular and extracellular recordings | nih.govresearchgate.net |
| M1 | Medial Prefrontal Cortex | Enhanced excitatory postsynaptic currents (with BQCA). | Brain slice electrophysiology | dovepress.com |
| M1 | Hippocampus (CA1) | Enhanced Long-Term Potentiation (LTP). | Brain slice electrophysiology | nih.gov |
| M4 | Hippocampus (CA1) | Inhibited glutamate release in the Schaffer collateral pathway. | Extracellular and intracellular recordings | nih.govresearchgate.net |
| M4 | Striatum | Impaired Long-Term Depression (LTD). | Electrophysiological recordings in slices | jneurosci.org |
Receptor Crystallography and Structural Biology of M1 and M4 Receptors
The determination of the crystal structures of M1 and M4 receptors has been a landmark achievement, providing atomic-level blueprints of these important drug targets. nih.govosti.gov These structures, typically solved using X-ray crystallography, reveal the precise architecture of the receptors and their binding sites.
Table 3: Structural Features of M1 and M4 Muscarinic Receptors
| Receptor | Structural Feature | Significance | Reference(s) |
| M1 & M4 | Highly conserved orthosteric binding pocket. | Challenge for developing subtype-selective orthosteric ligands. | nih.gov |
| M1 & M4 | Subtle structural differences in extracellular and intracellular loops. | Potential for designing subtype-selective drugs targeting these regions. | nih.gov |
| M4 | Identification of an allosteric network linking orthosteric and allosteric sites. | Provides insight into the mechanism of allosteric modulation. | nih.govosti.govrupress.org |
| M1, M2, M3, M4 | Inactive-state structures solved. | Foundation for structure-based drug design and understanding receptor activation. | nih.govresearchgate.net |
In Vivo Neuroimaging Techniques
In vivo neuroimaging techniques, such as pharmacological functional magnetic resonance imaging (phMRI) and positron emission tomography (PET), allow for the non-invasive visualization and quantification of receptor activity and distribution in the living brain. nih.govbiorxiv.org
Pharmacological fMRI studies in rodents have shown that the M1/M4-preferring agonist xanomeline (B1663083) induces widespread increases in the blood-oxygen-level-dependent (BOLD) signal and decreases high-frequency quantitative EEG (qEEG) activity. nih.gov Xanomeline also robustly decreased neocortical and striatal connectivity while increasing functional connectivity within the nucleus accumbens and basal forebrain. nih.govbiorxiv.org These findings provide a systems-level view of the functional consequences of M1/M4 receptor activation.
PET imaging has been instrumental in the development and characterization of radiolabeled ligands that can be used to measure the distribution and occupancy of M1 and M4 receptors in the brain. researchgate.net Several PET tracers have been developed, including [11C]MK-6884 and [11C]PF06885190 for the M4 receptor, and 11C-LSN3172176 for the M1 receptor. researchgate.netmdpi.comsnmjournals.org PET studies in non-human primates have demonstrated that these tracers can effectively cross the blood-brain barrier and bind to their target receptors in brain regions known to have high expression levels, such as the striatum for M4. mdpi.comsnmjournals.orgacs.org These imaging tools are invaluable for assessing the pharmacodynamics of novel M1/M4 agonists in preclinical and clinical development, helping to determine appropriate dosing and target engagement. researchgate.netmdpi.com
Table 4: In Vivo Neuroimaging Findings for M1/M4 Agonists
| Technique | Agonist/Tracer | Key Finding | Significance | Reference(s) |
| phMRI & qEEG | Xanomeline | Widespread BOLD signal increases, decreased high-frequency qEEG, and altered functional connectivity. | Provides a brain-wide functional signature of M1/M4 activation. | nih.govbiorxiv.org |
| PET | [11C]MK-6884 (M4 PAM) | Successfully imaged M4 receptor occupancy in rhesus monkeys. | Enables quantitative assessment of M4 receptor engagement by drug candidates. | acs.org |
| PET | [11C]PF06885190 (M4 PAM) | Showed moderate brain uptake but potentially low specific binding in cynomolgus monkeys. | Highlights challenges in developing optimal PET tracers. | mdpi.com |
| PET | 11C-LSN3172176 (M1) | High specific binding in M1-rich brain regions in rhesus macaques. | Provides a tool to assess drug dose-receptor occupancy for M1-selective agents. | snmjournals.org |
Future Directions and Research Opportunities for M1/m4 Muscarinic Agonists
Discovery and Characterization of Novel Subtype-Selective Ligands
A primary challenge in the development of muscarinic agonists has been the high degree of similarity in the acetylcholine (B1216132) binding site across all five mAChR subtypes (M1-M5). nih.govdovepress.com This has historically led to non-selective compounds with dose-limiting peripheral side effects, primarily mediated by M2 and M3 receptors. dovepress.com To overcome this, current research is intensely focused on the discovery of novel ligands with greater subtype selectivity.
A major breakthrough has been the targeting of allosteric sites, which are structurally distinct from the highly conserved orthosteric binding site and show greater sequence variation among receptor subtypes. dovepress.comfrontiersin.orgnih.gov This approach has led to the development of positive allosteric modulators (PAMs) and allosteric agonists that exhibit unprecedented selectivity for M1 or M4 receptors. dovepress.comvanderbilt.edu These allosteric modulators can fine-tune receptor activity in a more spatially and temporally precise manner, as their effect is often dependent on the presence of the endogenous neurotransmitter, acetylcholine. frontiersin.orgfrontiersin.org
Medicinal chemistry efforts are continuously generating and optimizing new chemical scaffolds. For instance, novel N-substituted oxindoles, dihydroquinazolinones, and 7-azaindolines have been identified as potent and selective M1/M4 agonists. nih.govresearchgate.net These efforts aim to produce compounds with improved central nervous system penetration and refined pharmacological profiles. nih.gov
Elucidation of Context-Dependent Pharmacology and Signal Bias
The signaling pathways activated by M1 and M4 receptors are complex and not limited to a single G-protein pathway. M1 receptors primarily couple to Gq/11 proteins, leading to cellular excitation, while M4 receptors preferentially signal through Gi/o proteins, resulting in cellular inhibition. frontiersin.orgfrontiersin.org However, research has revealed that these receptors can engage with multiple downstream signaling cascades.
A key area of future investigation is "signal bias" or "functional selectivity," where a ligand preferentially activates one signaling pathway over another at the same receptor. frontiersin.orgfrontiersin.orgnih.gov Some M1 PAMs, for example, potentiate signaling through the canonical phospholipase C (PLC) pathway but not the phospholipase D (PLD) pathway. nih.gov This biased signaling could be therapeutically advantageous, allowing for the activation of pathways responsible for therapeutic effects while avoiding those that cause adverse effects. frontiersin.orgnih.gov
Understanding this context-dependent pharmacology is crucial. The effect of a muscarinic agonist can vary depending on the specific neuronal circuit, the baseline level of acetylcholine, and the expression of different signaling proteins within the cell. frontiersin.org Future research will need to employ sophisticated techniques to fully characterize the nuanced pharmacological properties of new allosteric ligands. frontiersin.orgfrontiersin.org
Investigation of Synergy between M1 and M4 Receptor Activation
While selective activation of either M1 or M4 receptors has shown promise, there is growing interest in the potential synergistic effects of activating both subtypes simultaneously. patsnap.com The M1/M4-preferring agonist xanomeline (B1663083), for example, has demonstrated efficacy against both the psychotic and cognitive symptoms of schizophrenia and Alzheimer's disease. nih.govportlandpress.com
M1 and M4 receptors have distinct but complementary distributions in brain regions critical for cognition and behavior. psychiatrist.comyoutube.com M1 receptors are highly expressed in the cortex and hippocampus, areas vital for learning and memory, while M4 receptors are prominent in the striatum, where they modulate dopamine (B1211576) release. dovepress.comfrontiersin.orgpsychiatrist.com
Development of Advanced Preclinical Models for Complex Neurological Phenotypes
To better predict the clinical efficacy of novel M1/M4 agonists, there is a need for more sophisticated preclinical models that can recapitulate the complex cognitive and behavioral deficits seen in human neurological disorders. tandfonline.com Current animal models, often relying on drug-induced states or simple genetic knockouts, have been instrumental but have limitations. frontiersin.org
Future research will likely involve the use of more advanced models, such as:
Transgenic models expressing human disease-related genes, like the Tg2576 mouse model for Alzheimer's disease. bioworld.com
Models based on neurodevelopmental insults that may better reflect the origins of disorders like schizophrenia.
Chemogenetic and optogenetic techniques to selectively activate or inhibit specific neuronal populations and circuits, allowing for a more precise understanding of how M1 and M4 activation impacts brain function. nih.gov
These advanced models will be crucial for evaluating the effects of new compounds on complex phenotypes like social withdrawal, executive function deficits, and other negative and cognitive symptoms that are poorly addressed by current therapies. nih.gov
Exploration of Broader Neuropsychiatric and Neurological Applications
The therapeutic potential of M1/M4 muscarinic agonists likely extends beyond schizophrenia and Alzheimer's disease. psychiatrictimes.compsychiatrictimes.com The modulation of cholinergic signaling and its downstream effects on other neurotransmitter systems, such as dopamine, suggests a role in a variety of conditions. patsnap.compsychiatrictimes.com
Future research is expected to explore the application of these agonists in:
Bipolar disorder and depression: The mood-stabilizing and cognitive-enhancing properties of muscarinic modulators could be beneficial for these conditions. psychiatrictimes.compsychiatrictimes.comnih.gov
Substance abuse disorders: M4 receptor modulation of dopamine pathways in the striatum suggests a potential role in addiction. patsnap.com
Movement disorders: Selective M4 antagonists are being investigated for the treatment of dyskinesia associated with Parkinson's disease. nih.gov
Lewy body dementia: Given the significant cholinergic dysfunction in this disorder, targeted muscarinic therapies are a logical avenue for investigation. nih.gov
As our understanding of the cholinergic system's role in various brain functions deepens, the range of potential applications for selective M1/M4 muscarinic agonists is likely to expand, offering new hope for a wide spectrum of debilitating neurological and psychiatric disorders. psychiatrictimes.compsychiatrictimes.com
Q & A
Q. What experimental approaches are used to optimize M1/M4 receptor selectivity in agonist design?
Methodological Answer: Structural modifications targeting extracellular loops (e.g., second and third loops of M1 receptors) are critical. For example, spacer length optimization in symmetrical/unsymmetrical compounds (e.g., CDD-0273 with spacer length n = 3) maximized M1 affinity (pKi = 10 ± 0.23) while reducing M2 activity . Chimeric receptor studies further validate loop-specific binding interactions .
Q. How do M1/M4 agonists modulate dopamine pathways in schizophrenia models?
Methodological Answer: M4 receptors regulate striatal dopamine release via GABAergic interneurons. Preclinical studies using dual M1/M4 agonists (e.g., xanomeline) show antipsychotic effects by normalizing dopamine hyperactivity in mesolimbic pathways, measured via microdialysis or electrophysiology in rodent models .
Q. What in vitro assays are standard for evaluating functional activity of M1/M4 agonists?
Methodological Answer:
- Binding assays : Radioligand competition (e.g., [³H]-NMS displacement) to determine pKi values.
- Functional assays : Measurement of EC₅₀ via Gαq/11-coupled IP₁ accumulation (M1) or Gαi/o-mediated cAMP inhibition (M4) in transfected CHO cells .
- Selectivity profiling : Cross-screening against M2/M3/M5 subtypes to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in subtype selectivity data across studies?
Methodological Answer:
- Use intrinsic relative activity (RAi) analysis to quantify agonist bias across signaling pathways (e.g., Gi vs. Gs coupling for M4). For example, McN-A-343 shows M1/M4 selectivity (RAi >10-fold vs. M2/M3), while pilocarpine lacks subtype specificity .
- Validate findings using in situ hybridization or CRISPR-edited receptor isoforms to isolate subtype-specific effects .
Q. What strategies mitigate M1/M4 agonist-induced receptor desensitization in chronic studies?
Methodological Answer:
- Phosphorylation site mapping : Identify residues (e.g., serine/threonine in third intracellular loop) mediating desensitization via mass spectrometry .
- Allosteric modulation : Co-application of positive allosteric modulators (PAMs) enhances agonist efficacy without prolonged receptor internalization, as demonstrated with HTL0016878 in Alzheimer’s models .
Q. How do clinical trial designs for M1/M4 agonists address cognitive vs. positive symptom endpoints in schizophrenia?
Methodological Answer:
- Phase 2 trials (e.g., NBI-1117568) prioritize PANSS (Positive and Negative Syndrome Scale) and MATRICS (Measurement and Treatment Research to Improve Cognition in Schizophrenia) scores.
- Dose optimization : Single ascending dose (SAD) trials assess tolerability (e.g., ML-007 Phase 1: no serious adverse events at 20 mg) before cognitive testing .
Q. What preclinical models best predict translational efficacy of dual M1/M4 agonists?
Methodological Answer:
- Non-human primates : Xanomeline reduced psychosis-like behaviors in Cebus apella monkeys via M1/M4 activation, correlating with human clinical outcomes .
- Transgenic mice : M4-KO models exhibit hyperdopaminergia, validating target engagement in schizophrenia-relevant circuits .
Data Analysis & Interpretation
Q. How to interpret conflicting EC₅₀ values for M1/M4 agonists across independent studies?
Methodological Answer:
- Assay standardization : Compare cell lines (e.g., CHO vs. HEK293) and coupling systems (e.g., Gα15 for promiscuous signaling). For example, Compound 42 shows M4 EC₅₀ = 6.5 nM in Gαi-coupled assays but weaker activity in Gαq systems .
- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify consensus potency ranges .
Q. What statistical methods address variability in muscarinic agonist response curves?
Methodological Answer:
- Non-linear regression : Fit sigmoidal dose-response curves with Hill coefficients to detect cooperativity (e.g., xanomeline’s steep Hill slope in M1 activation) .
- Two-way ANOVA : Account for inter-subject variability in in vivo studies (e.g., locomotor activity assays in rodents) .
Clinical Translation Challenges
Q. Why do some M1/M4 agonists fail in Phase 2 despite strong preclinical data?
Methodological Answer:
- Off-target effects : M2 activation (e.g., CDD-0304 with M2 EC₅₀ = 210 nM) may cause bradycardia, necessitating PET imaging (e.g., [¹¹C]-AF150(S)) to confirm CNS-specific targeting .
- Pharmacokinetics : Blood-brain barrier penetration varies by scaffold (e.g., ML-007’s logP >3 enhances CNS bioavailability vs. polar analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
